molecular formula C7H6ClNO B2536162 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine CAS No. 161454-93-9

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B2536162
CAS No.: 161454-93-9
M. Wt: 155.58
InChI Key: SWPZITKVUUEGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context within Furo[2,3-b]pyridine (B1315467) Chemistry and Related Heterocycles

Fused pyridine-furan systems, often referred to as furopyridines, are recognized as "privileged structures" in medicinal chemistry. researchgate.net This designation stems from their recurrence in a wide array of biologically active compounds. The fusion of an electron-deficient pyridine (B92270) ring with an electron-rich furan (B31954) ring creates a unique electronic environment that facilitates interactions with various biological targets. nih.gov Compounds containing the furo[2,3-b]pyridine core have demonstrated a broad spectrum of pharmacological activities, including antiproliferative, antitumor, and antioxidant effects. researchgate.netnih.gov Their structural rigidity and defined three-dimensional shape make them ideal candidates for designing agents that can fit into the binding sites of enzymes and receptors. nih.gov

The title compound is a specific and highly valuable synthetic target for several reasons. The "6-chloro" substitution is a key functional handle; the chlorine atom can be readily displaced or participate in cross-coupling reactions, such as palladium-mediated transformations, allowing for the introduction of diverse molecular fragments. nih.govnih.gov This strategic functionalization is crucial for tuning the properties of the final molecule. The "2,3-dihydro" aspect of the furan ring imparts a degree of conformational flexibility compared to the fully aromatic furo[2,3-b]pyridine, which can be advantageous for optimizing binding interactions with biological targets. nih.gov This specific combination of features makes 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine a sought-after precursor in multi-step synthetic campaigns. researchgate.netresearchgate.net

Foundational Principles of Dihydrofuro[2,3-b]pyridine Ring Systems

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
IUPAC Name This compound
Canonical SMILES C1C2=C(OC1)C=CN=C2Cl

| CAS Number | 1261033-06-7 |

Role as a Versatile Intermediate and Building Block in Advanced Chemical Research

The primary role of this compound in advanced research is that of a versatile building block for constructing more complex, biologically active molecules. nih.gov Its utility is prominently demonstrated in the development of kinase inhibitors, which are a critical class of drugs for treating diseases such as cancer and inflammatory disorders. nih.govacrabstracts.org

A notable example is its use as a core scaffold for the synthesis of potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a key regulator in the innate immune response, making it an important therapeutic target for inflammatory and autoimmune diseases. nih.govacrabstracts.org Researchers have utilized the dihydrofuro[2,3-b]pyridine scaffold to develop a series of IRAK4 inhibitors. nih.gov Through systematic structural modifications of an initial screening hit, compounds with significantly improved potency were identified. nih.gov This process highlights the scaffold's role in enabling detailed SAR studies to optimize inhibitor efficacy and pharmacokinetic properties. nih.gov For instance, further modifications aimed at improving metabolic stability led to the identification of compounds with both excellent biochemical potency and more favorable clearance profiles, demonstrating the scaffold's adaptability in addressing the multifaceted challenges of drug development. nih.gov

Table 2: Research Findings on IRAK4 Inhibitors Derived from the Dihydrofuro[2,3-b]pyridine Scaffold

Compound ID (Reference) IRAK4 IC₅₀ (nM) Clearance (Cl, ml/min/kg) Oral Bioavailability (F %) Lipophilic Ligand Efficiency (LLE)
Screening Hit 16 nih.gov 243 - - -
Compound 21 nih.gov 6.2 43 1.6 5.4

| Compound 38 nih.gov | 7.3 | 12 | 21 | 6.0 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPZITKVUUEGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 6 Chloro 2,3 Dihydrofuro 2,3 B Pyridine

Transformations Involving the Chloro Moiety at Position 6

The chlorine atom at the 6-position of the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) core is a versatile handle for introducing a variety of functional groups. This is typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions with Amines

Nucleophilic aromatic substitution (SNAr) reactions provide a direct route to introduce amino groups at the 6-position. The electron-deficient nature of the pyridine (B92270) ring facilitates the displacement of the chloride ion by amine nucleophiles. These reactions are often carried out under thermal conditions or with the assistance of a base. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield. For instance, amination of similar chloro-substituted heterocyclic systems has been successfully performed in water, which can enhance reaction rates compared to alcoholic solvents or DMF. nih.gov However, competing solvolysis can be a side reaction, and for highly lipophilic compounds, solvents like 2-propanol may be more efficient. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation, offering mild conditions and broad functional group tolerance. mdpi.comeie.gr Palladium and nickel catalysts are particularly prominent in these transformations. rsc.orgresearchgate.net

The introduction of a cyano group is a valuable transformation as nitriles are precursors to various functional groups like carboxylic acids, amines, and aldehydes. researchgate.net Palladium-catalyzed cyanation of aryl halides has been extensively studied and offers a significant improvement over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govrsc.org These reactions typically employ a palladium(0) catalyst in the presence of a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org The catalytic cycle generally involves oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile. researchgate.net Catalyst deactivation by excess cyanide can be a challenge, which has led to the development of more robust catalytic systems and reaction conditions. nih.gov Mild and efficient methods have been developed for the cyanation of a wide range of (hetero)aryl halides at low catalyst loadings and temperatures ranging from room temperature to 40 °C. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cyanation of Heteroaryl Chlorides

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / LigandZn(CN)₂H₂O/THF40High organic-chemistry.orgmit.edu
Palladacycle PrecatalystK₄[Fe(CN)₆]Dioxane≤ 100High nih.gov

In molecules containing multiple reactive sites, chemoselectivity is a critical consideration. Palladium-catalyzed cross-coupling reactions can be tailored to selectively functionalize the C-Cl bond in the presence of other reactive groups. For instance, in chloroaryl triflates, specialized pyrazole-alkyl phosphine (B1218219) ligands have been developed that enable the chemoselective C-H arylation of heterocycles, favoring the reaction at the C-Cl bond over the C-OTf bond. nih.gov This selectivity is achieved by lowering the energy barrier for the desired reaction pathway through a concerted metalation-deprotonation mechanism. nih.gov Such strategies are crucial for the efficient and controlled synthesis of complex molecules.

Reactivity of the Pyridine Ring System

Direct functionalization of C-H bonds in pyridine rings is a powerful and atom-economical strategy for introducing new substituents. nih.govrsc.org However, the electron-poor nature of the pyridine ring and the coordinating ability of the nitrogen atom can present challenges. rsc.orgbohrium.com

C-H Functionalization Strategies

Transition-metal catalysis has emerged as a key approach for the regioselective functionalization of pyridine C-H bonds. beilstein-journals.org Palladium, rhodium, and ruthenium catalysts have been successfully employed for C-H arylation, alkenylation, and alkylation. nih.govnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing group. For instance, palladium-catalyzed direct arylation of pyridine N-oxides has been shown to occur regioselectively at the C6 position. nih.gov In some cases, the inherent reactivity of the fused ring system can direct functionalization to a specific position. For example, in certain furo[3,2-b]pyridines, palladium-catalyzed C7 arylation has been achieved with high yields. nih.govmdpi.com The mechanism of these reactions often involves coordination of the pyridine nitrogen to the metal center, followed by C-H activation and subsequent coupling with the reaction partner. beilstein-journals.org

Table 2: Examples of C-H Functionalization of Pyridine and Fused Pyridine Systems

Catalyst SystemCoupling PartnerPosition FunctionalizedYield (%)Reference
Pd(OAc)₂ / DavePhosAryl BromideC6 (on Azaindole N-oxide)46-87 nih.govmdpi.com
Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄Aryl BromideC7 (on Furo[3,2-b]pyridine)41-92 nih.govmdpi.com
Pd(OAc)₂ / 2-Chloropyridine (B119429)Phenylboronic AcidC7 (on Indole)79 mdpi.com

Electrophilic Aromatic Substitution Patterns on the Pyridine Moiety

In electrophilic aromatic substitution, existing substituents on an aromatic ring influence the reaction rate and the position of the incoming electrophile. wikipedia.org The pyridine ring in 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine is influenced by two main factors: the deactivating, ortho-, para-directing chloro group and the fused electron-donating dihydrofuran ring.

The chlorine atom is a weakly deactivating group that directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. libretexts.org The fused dihydrofuran ring, with its oxygen atom, is expected to act as an activating group, donating electron density to the pyridine ring through resonance, similar to an alkoxy group. organicchemistrytutor.comyoutube.com Activating groups are typically ortho- and para-directors. libretexts.orgorganicchemistrytutor.com

Reactivity of the Dihydrofuran Ring

The dihydrofuran component of the molecule also possesses unique reactivity, most notably the potential for ring-opening reactions.

Ring-Opening Reactions

The 2,3-dihydrofuran (B140613) ring is an unstrained heterocycle that can undergo ring-opening reactions under various conditions, often catalyzed by Lewis or Brønsted acids. nih.govmdpi.com These reactions can lead to the formation of acyclic structures or be part of a cascade sequence to form new ring systems. mdpi.com The specific outcome of the ring-opening is dependent on the reaction conditions and the nature of the nucleophile or reagent employed.

The reaction of the dihydrofuran ring with hydrazine (B178648) presents an intriguing possibility for the synthesis of novel heterocyclic scaffolds. While specific studies on the hydrazinolysis of this compound are not prevalent, the reaction of other dihydrofuran derivatives with hydrazines has been shown to result in ring-opening. researchgate.net It is plausible that the dihydrofuran ring in this system could react with hydrazine, leading to the cleavage of the furan (B31954) ring and subsequent cyclization to form a dihydropyrazolone fused to the pyridine core. Such transformations are valuable for generating molecular diversity and accessing novel chemical space. Hydrazine-catalyzed ring-opening has been explored for other cyclic systems, demonstrating its potential in synthetic chemistry. nih.govchemrxiv.org

Derivatization Strategies and Post-Synthetic Modifications

The this compound scaffold allows for extensive derivatization and post-synthetic modifications, enabling the exploration of structure-activity relationships for various applications.

Functional groups on the furo[2,3-b]pyridine (B1315467) core can be interconverted to introduce new functionalities. These transformations are crucial for building molecular complexity.

Carbinol to Alkyl Chloride: An alcohol (carbinol) functional group can be readily converted into an alkyl chloride. ub.edu This is a standard functional group interconversion that can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). ub.edu The mechanism often proceeds via an SN2 pathway, resulting in an inversion of stereochemistry if the carbon is chiral. ub.edu This transformation is valuable for preparing intermediates for subsequent nucleophilic substitution reactions.

Cyano Group Transformations: While direct conversion of a cyano group to a ketone on this specific scaffold is not detailed in the provided sources, analogous transformations in heterocyclic chemistry are well-established. For example, formyl groups can be converted into cyano groups by reaction with hydroxylammonium chloride in acetic anhydride (B1165640) with pyridine. mdpi.com The reverse transformation, from a nitrile to a ketone, can be achieved via reaction with a Grignard or organolithium reagent, followed by acidic workup.

Starting Functional GroupReagent(s)Resulting Functional GroupMechanism Type (Typical)
Alcohol (Carbinol)SOCl₂, PCl₃Alkyl ChlorideSN2
Aldehyde (Formyl)Hydroxylammonium chloride, Ac₂O, PyridineCyanoCondensation/Dehydration
Cyano1. Organometallic Reagent (e.g., RMgBr) 2. H₃O⁺KetoneNucleophilic Addition/Hydrolysis

The furo[2,3-b]pyridine scaffold, particularly with its chloro-substituent, is well-suited for the introduction of a wide array of functional groups through various modern synthetic methodologies. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: The chlorine atom at the 6-position can serve as a handle for palladium-catalyzed cross-coupling reactions. However, the chlorine group at this position on the pyridine ring can be less reactive compared to other positions, potentially hindering the oxidative insertion of the palladium catalyst. nih.gov In related systems, such as 4-chloro-2-iodo-pyrrolopyridines, Suzuki-Miyaura cross-coupling reactions proceed chemoselectively at the more reactive iodo-position. nih.gov This suggests that activating the 6-chloro position or using more reactive coupling partners might be necessary for successful transformations.

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr). Fused derivatives of furo[2,3-b]pyridine containing an 'activated' chlorine atom have been shown to be easily displaced by nucleophiles. researchgate.net In the synthesis of the drug Rosiglitazone, an SNAr reaction between 2-chloropyridine and an amine is a key step. This type of reaction is fundamental for introducing nitrogen-containing substituents.

Functionalization via N-Oxides: An alternative strategy for functionalizing pyridines involves the initial formation of a pyridine N-oxide. This activates the ring for reactions with nucleophiles, which can introduce groups like halogens, cyano, or amino functionalities. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Suzuki-Miyaura coupling involves a catalytic cycle. A key step that can be challenging is the initial oxidative addition of the active palladium(0) species into the carbon-chlorine bond of the 6-chloro-furo[2,3-b]pyridine. nih.gov The electron-deficient nature of the pyridine ring can affect the kinetics of this step. Subsequent steps include transmetalation with the boronic acid derivative and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the electron-withdrawing nature of the pyridine nitrogen and any other substituents on the ring.

Multicomponent Reactions: In the synthesis of complex heterocyclic systems, multicomponent reactions often proceed through a series of sequential steps. For example, a plausible mechanism for forming a pyridine ring might involve an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition of an enamine, and subsequent intramolecular cyclization and aromatization to yield the final product. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2,3 Dihydrofuro 2,3 B Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H (proton) and ¹³C NMR spectra provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H-NMR Analysis and Coupling Patterns

¹H-NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the dihydrofuran ring. The chemical shifts (δ, measured in ppm) would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen and oxygen heteroatoms. Protons on the pyridine ring would typically appear in the aromatic region (downfield), while the aliphatic protons on the dihydrofuran moiety (at positions 2 and 3) would appear further upfield. Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting (e.g., doublets, triplets), and the magnitude of the coupling constants (J, measured in Hz) would provide valuable information about the connectivity and dihedral angles between protons.

¹³C-NMR Analysis

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. A spectrum for this compound would show a unique signal for each chemically non-equivalent carbon atom. The chemical shifts would indicate the type of carbon (aliphatic vs. aromatic) and its electronic environment. Carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen would be deshielded and appear at a lower field (higher ppm value). For instance, the carbon atom C6, directly attached to chlorine, would be significantly shifted downfield compared to the other carbon atom on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₆ClNO), HRMS would be able to confirm this exact formula by providing a highly precise mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of chlorine would be evident from the characteristic isotopic pattern, with peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Electron Impact (EI) and Electrospray Ionization (ESI) Techniques

Electron Impact (EI) and Electrospray Ionization (ESI) are two common methods for generating ions in a mass spectrometer.

Electron Impact (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically causing extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and numerous fragment ion peaks. Analysis of these fragments can help piece together the molecule's structure. For this compound, fragmentation might involve the loss of a chlorine atom, cleavage of the dihydrofuran ring, or loss of small neutral molecules like HCN.

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. An ESI mass spectrum of the target compound would be expected to show a primary peak corresponding to its protonated form, again with the characteristic isotopic signature of chlorine.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is an analytical method that provides the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of the compound is required. The technique involves diffracting X-rays off the crystal lattice, producing a diffraction pattern from which the precise positions of atoms can be calculated. This analysis would confirm the connectivity of the furo[2,3-b]pyridine (B1315467) bicyclic system, the position of the chlorine atom, and provide precise bond lengths, bond angles, and intermolecular interactions in the crystal packing. However, no published crystal structure for this compound could be located.

Other Chromatographic and Spectroscopic Techniques

In addition to nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, a variety of other analytical techniques are indispensable for the comprehensive characterization of this compound and its derivatives. These methods provide crucial information regarding the purity, molecular structure, and stereochemistry of these compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furo[2,3-b]pyridine derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for related pyridine derivatives can be adapted. Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

A typical HPLC method for the analysis of a related pyridine derivative might involve an isocratic elution on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid to improve peak shape. Detection is frequently performed using a diode array detector, allowing for the simultaneous monitoring of absorbance at multiple wavelengths.

Table 1: Illustrative HPLC Parameters for Analysis of Furo[2,3-b]pyridine Analogs

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound and its analogues, UPLC can provide superior separation efficiency, which is particularly advantageous for complex mixtures or for resolving closely related impurities.

The principles of separation in UPLC are the same as in HPLC, with reverse-phase chromatography being the most common mode. The enhanced resolution of UPLC can be critical in pharmaceutical development and quality control for the accurate determination of purity.

Table 2: Representative UPLC Conditions for Furo[2,3-b]pyridine Systems

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm or Mass Spectrometry
Injection Volume 1 µL
Temperature 40 °C

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent structural features. The C-Cl stretching vibration typically appears in the fingerprint region, while C-O and C-N stretching vibrations from the furo and pyridine rings, respectively, will also be present. Aromatic C-H stretching and bending vibrations are also expected.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=N Stretch (Pyridine) 1600 - 1475
C=C Stretch (Aromatic) 1600 - 1450
C-O Stretch (Furan) 1260 - 1020
C-Cl Stretch 850 - 550

Chiral Chromatography for Enantiomeric Resolution

Given that many biologically active molecules are chiral, the separation of enantiomers is a critical aspect of their analysis and development. Although this compound itself is achiral, derivatives of this scaffold can possess stereogenic centers. Chiral chromatography is the most widely used technique for the separation and analysis of enantiomers. mdpi.com

The enantiomeric resolution of chiral dihydropyridine (B1217469) derivatives is well-documented. mdpi.com This is typically achieved using chiral stationary phases (CSPs) in either HPLC or supercritical fluid chromatography (SFC). The choice of CSP is crucial and is often determined empirically. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. researchgate.net A patent for related 2,3-dihydrofuro[2,3-b]pyridine (B1654761) compounds suggests that resolution of racemic mixtures can be accomplished by chiral chromatography, including SFC methods. epo.org The development of asymmetric syntheses for related 2,3-dihydrofuro[2,3-b]quinolines has been reported, achieving high enantioselectivities. nih.gov

Table 4: General Approaches for Chiral Resolution of Dihydropyridine Derivatives

TechniqueChiral Stationary Phase (CSP)Mobile Phase
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Hexane/Isopropanol mixtures
Chiral HPLC Protein-based (e.g., α1-acid glycoprotein)Aqueous buffers with organic modifiers
Chiral SFC Polysaccharide-basedSupercritical CO₂ with alcohol modifiers (e.g., Methanol, Ethanol)

Theoretical and Computational Investigations of 6 Chloro 2,3 Dihydrofuro 2,3 B Pyridine

Computational Modeling of Reaction Mechanisms and Pathways

While specific computational studies on the reaction mechanisms of 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine are not extensively documented, density functional theory (DFT) calculations have been employed to investigate the synthesis and reactivity of related furo[2,3-b]pyridine (B1315467) and other N-fused heterocyclic systems. nih.gov

Computational models can elucidate the pathways of formation for the furo[2,3-b]pyridine core. For instance, synthetic routes often involve nucleophilic aromatic substitution on 2-halopyridines followed by ring closure, or palladium-catalyzed one-pot syntheses involving Sonogashira couplings and subsequent heteroannulations. nih.gov DFT calculations can model the transition states and intermediates in these reactions, helping to predict regioselectivity and reaction feasibility. For example, in the synthesis of related N-fused heterocycles, DFT calculations have been used to determine the kinetic preference for the cleavage of specific C-C bonds during ring-opening reactions, showing good agreement with experimental observations. nih.gov

Furthermore, computational analysis can predict the reactivity of the this compound molecule itself. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the chlorine atom at the 6-position influences the electron density across the bicyclic system. This suggests that the pyridine ring is susceptible to nucleophilic attack, while the furan (B31954) ring is more prone to electrophilic substitution. Computational models can quantify the activation energies for various potential reactions, guiding synthetic efforts to further functionalize this scaffold.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using DFT methods, are instrumental in understanding the electronic properties of this compound. These calculations provide insights into the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure of the parent furo[2,3-b]pyridine scaffold is characterized by the interplay between the electron-rich furan and electron-deficient pyridine rings. nih.gov The introduction of a chlorine atom at the 6-position further polarizes the molecule. DFT calculations on similarly substituted pyridines have shown that halogen substituents can significantly alter the electronic landscape and reactivity. nih.gov

The HOMO and LUMO are crucial for predicting chemical reactivity and the nature of electronic transitions. For related bioactive pyridine derivatives, the HOMO and LUMO orbitals have been shown to be responsible for different charge transfer models. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich furan moiety, while the LUMO would be concentrated on the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would likely show a region of negative potential around the pyridine nitrogen atom, making it a hydrogen bond acceptor site. The chlorine atom would also contribute to the local electronic environment. Such information is vital for understanding non-covalent interactions with biological targets.

Conformational Analysis and Stability Studies

The conformational flexibility of this compound resides in the non-aromatic 2,3-dihydrofuran (B140613) ring. This five-membered ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The fusion to the rigid pyridine ring restricts the conformational freedom of the dihydrofuran moiety.

Computational methods, including molecular mechanics and DFT, can be used to perform conformational searches and determine the relative energies of different conformers. cwu.edu The preferred conformation will be the one that minimizes steric strain and unfavorable electronic interactions. The difference in structure and conformational properties of heterocycles compared to their carbocyclic counterparts is influenced by different bond distances, bond angles, and the presence of lone pairs on the heteroatoms. nih.gov

The stability of the various conformers can be assessed by calculating their relative Gibbs free energies. These calculations can also determine the energy barriers to interconversion between different conformations. cwu.edu Understanding the preferred three-dimensional shape of this compound is crucial for designing molecules that can fit into the binding site of a biological target.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Computational methods are integral to modern drug discovery and play a significant role in elucidating the structure-activity relationships of compounds based on the this compound scaffold. Molecular docking and other in silico techniques are used to predict how these molecules interact with their biological targets and to guide the design of more potent and selective inhibitors. bohrium.com

The 2,3-dihydrofuro[2,3-b]pyridine (B1654761) scaffold has been successfully utilized in the development of potent inhibitors for various kinases, such as Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov In these contexts, the scaffold often acts as a "hinge-binder," forming key hydrogen bonding interactions with the backbone of the kinase hinge region.

Molecular docking studies of dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitors have revealed important SAR insights. For example, modifications at different positions of the scaffold have been shown to significantly impact potency and pharmacokinetic properties. The table below summarizes some of the SAR findings for a series of IRAK4 inhibitors based on this scaffold. nih.gov

CompoundModificationIRAK4 IC50 (nM)Key Observations
Hit 16 Initial screening hit243Moderate potency, serves as a starting point for optimization.
Cmpd 21 Structural modifications from hit6.2Improved potency, but high clearance and poor oral bioavailability.
Cmpd 38 Further structural modifications7.3Maintained excellent potency with significantly improved clearance and oral bioavailability.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemotypes with similar biological activity but different core structures. researchgate.net This approach is often employed to improve physicochemical properties, overcome patent limitations, or explore new chemical space. researchgate.net Computational tools are frequently used to facilitate scaffold hopping.

The concept of scaffold hopping involves replacing a central molecular core while preserving the spatial arrangement of key pharmacophoric features. researchgate.net There are various degrees of scaffold hopping, from minor alterations like heteroatom substitution to more significant changes in the ring system. researchgate.net

The furo[2,3-b]pyridine scaffold itself can be considered a result of scaffold hopping from other known hinge-binding motifs, such as the 7-azaindole (B17877) core. nih.gov The replacement of a nitrogen atom in the five-membered ring of azaindole with an oxygen atom to give the furo[2,3-b]pyridine scaffold can lead to altered electronic properties, metabolic stability, and intellectual property positioning. Computational methods can be used to assess the viability of such hops by comparing the shape, electrostatic potential, and pharmacophoric features of the original and the hopped scaffolds.

Research Applications of 6 Chloro 2,3 Dihydrofuro 2,3 B Pyridine in Chemical Biology and Material Science

Development of Novel Heterocyclic Scaffolds for Chemical Biology Probes

The 2,3-dihydrofuro[2,3-b]pyridine (B1654761) core, the parent structure of 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine, has been identified as a valuable scaffold in the development of potent and selective chemical biology probes. These probes are essential tools for interrogating biological systems and understanding disease mechanisms. Researchers have successfully utilized this heterocyclic system to design inhibitors for various protein targets, demonstrating its utility in creating sophisticated molecular tools for chemical biology.

A notable application of the dihydrofuro[2,3-b]pyridine scaffold is in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical kinase in the innate immune response pathway, and its dysregulation is implicated in inflammatory and autoimmune diseases. nih.gov Through screening and subsequent optimization, a series of potent IRAK4 inhibitors based on the dihydrofuro[2,3-b]pyridine scaffold were developed. nih.gov These compounds serve as chemical probes to study the function of IRAK4 and to validate it as a therapeutic target. The development of such specific inhibitors highlights the potential of the this compound framework in generating novel probes for a wide array of biological targets. The fused nature of the pyridine (B92270) and dihydrofuran rings provides a rigid and defined three-dimensional structure that can be strategically functionalized to achieve high affinity and selectivity for a target protein. ias.ac.in

Role as a Privileged Scaffold for Structure-Activity Relationship (SAR) Exploration

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity upon appropriate substitution. The furo[2,3-b]pyridine (B1315467) core, and by extension its dihydro and chloro-substituted derivatives, has been recognized for its potential as such a scaffold. researchgate.net Its structural features allow for the systematic modification of substituents at various positions, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize biological activity and other drug-like properties.

In the development of IRAK4 inhibitors based on the dihydrofuro[2,3-b]pyridine scaffold, extensive SAR studies were conducted. nih.gov Starting from an initial screening hit, researchers systematically modified different parts of the molecule to understand the key structural requirements for potent inhibition. These modifications led to the identification of compounds with significantly improved potency. nih.gov For instance, the exploration of different substituents on the pyridine and dihydrofuran rings revealed crucial interactions with the kinase active site. This systematic approach to SAR exploration, facilitated by the versatile nature of the scaffold, is instrumental in the rational design of more effective and selective inhibitors. The ability to readily synthesize a library of analogs from a common intermediate makes the this compound scaffold an attractive starting point for medicinal chemistry campaigns. nih.gov

The following table summarizes the impact of structural modifications on the inhibitory activity of dihydrofuro[2,3-b]pyridine derivatives against IRAK4, as an example of SAR exploration. nih.gov

CompoundModification from Screening HitIRAK4 IC₅₀ (nM)
Screening Hit 16 -243
Compound 21 Structural modifications to improve potency6.2
Compound 38 Modifications to improve clearance and bioavailability7.3

This table is illustrative and based on findings for the parent dihydrofuro[2,3-b]pyridine scaffold.

Advanced Material Science Applications

Beyond its applications in the life sciences, the fused heterocyclic system of furo-pyridines is also gaining attention in the field of material science. ias.ac.in The electronic properties of such scaffolds, which can be tuned through chemical modification, make them promising candidates for the development of novel organic functional materials. ias.ac.in These materials can have applications in areas such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The rigid and planar structure of fused heterocycles like furo-pyridines can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. ias.ac.in The introduction of a chlorine atom, as in this compound, can further modulate the electronic properties of the molecule, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is essential for designing materials with desired electronic and optical characteristics. While specific applications of this compound in material science are still an emerging area of research, the broader class of pyridine-fused heterocycles is being explored for the creation of new organic semiconductors and catalysts. ias.ac.in The ability to synthesize a variety of derivatives from this core structure opens up possibilities for creating a library of materials with tailored properties for specific technological applications.

Future Research Directions in 6 Chloro 2,3 Dihydrofuro 2,3 B Pyridine Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine and its analogs often relies on multi-step processes that can be resource-intensive. A primary goal for future research is the development of more streamlined, cost-effective, and environmentally benign synthetic strategies.

Modern synthetic chemistry is increasingly shifting away from precious metal catalysts like palladium and platinum towards more sustainable alternatives. princeton.edu The exploration of earth-abundant metals such as iron, copper, cobalt, and nickel offers a promising direction for the synthesis of pyridine-based heterocycles. princeton.edursc.orgresearchgate.net These metals are not only more economical but also exhibit unique catalytic activities that can lead to novel reaction pathways. rsc.org Future work could focus on developing iron- or copper-catalyzed cross-coupling reactions to construct the furo[2,3-b]pyridine (B1315467) core, potentially reducing costs and environmental impact.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, presents another green and powerful tool. nih.gov This approach offers advantages such as stability to air and moisture, lower toxicity, and the ability to perform reactions under mild conditions. nih.gov The application of asymmetric organocatalysis could be particularly valuable for producing chiral derivatives of this compound, which is of significant interest in pharmaceutical development. mdpi.com Research into bifunctional or trifunctional organocatalysts could enable cascade reactions, allowing for the rapid assembly of the complex heterocyclic system from simple precursors.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch synthesis. nih.gov These benefits include enhanced heat transfer, improved reaction control, increased safety, and the potential for straightforward scaling-up. nih.govresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized byproduct formation. mdpi.comsci-hub.se Furthermore, flow reactors can be integrated with in-line purification and analysis tools, creating a fully automated and highly efficient manufacturing process. researchgate.net

Automated synthesis platforms are transforming chemical research by enabling the rapid production and screening of compound libraries. nih.gov Automating the synthesis of this compound derivatives would accelerate the discovery of new molecules with desired properties. frontiersin.orgd-nb.infofrontiersin.org Such systems can systematically vary reagents and reaction conditions to explore a wide chemical space, which is crucial for optimizing structure-activity relationships in drug discovery. researchgate.net

Unexplored Reactivity and Transformations

The this compound molecule possesses several reactive sites that have yet to be fully explored. The chlorine atom at the 6-position is a key functional handle, amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents. mdpi.comnih.gov Future research should systematically investigate these transformations to build a comprehensive library of 6-substituted derivatives.

Beyond the chloro group, the reactivity of the pyridine (B92270) and dihydrofuran rings warrants further investigation. Methodologies such as C-H activation could allow for the direct functionalization of the pyridine ring without the need for pre-installed activating groups, offering a more atom-economical approach. mdpi.com The dihydrofuran ring also presents opportunities for transformations such as ring-opening reactions or functionalization at the 2- and 3-positions, leading to novel molecular scaffolds. A deeper understanding of the molecule's reactivity will expand its utility as a versatile synthetic intermediate. researchgate.netresearchgate.net

Rational Design and Synthesis of Derivatives for Specific Research Applications

The furo[2,3-b]pyridine core is recognized as a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.net The rational design of novel this compound derivatives for specific biological targets is a key future direction. By employing structure-based drug design and computational modeling, researchers can create new molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, derivatives could be designed as inhibitors for specific kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The synthesis of a focused library of compounds based on the this compound scaffold would enable screening against various biological targets. This approach could lead to the identification of new lead compounds for drug discovery programs targeting a range of therapeutic areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.